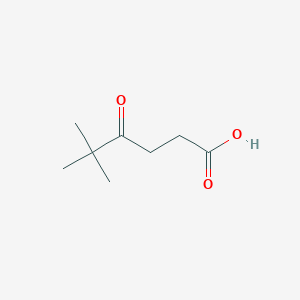

5,5-Dimethyl-4-oxohexanoic acid

Übersicht

Beschreibung

5,5-Dimethyl-4-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Synthesis Analysis

The synthesis of this compound involves the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H14O3 . The compound has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

5,5-Dimethyl-4-oxohexanoic acid and its derivatives have been employed in various chemical synthesis processes. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) explored the formation of γ-Keto esters from β-Keto esters, which involved methyl 5,5-dimethyl-4-oxohexanoate as a key component (Ronsheim, Hilgenkamp, & Zercher, 2003). Another example is the work by Hayes and Wallace (1990), who developed a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a crucial intermediate in leukotriene synthesis (Hayes & Wallace, 1990).

Pharmaceutical Research

In the realm of pharmaceutical research, Gonzalez et al. (1996) synthesized derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family of antineoplastic macrocyclic depsipeptides. This illustrates the compound's relevance in developing potential therapeutic agents (Gonzalez et al., 1996).

Organic Chemistry

In organic chemistry, Freer and Yates (1984) examined the oxidation of 2-cyclohexen-1-ones to 2-cyclohexene-1,4-diones, including 5,5-dimethyl-2-cyclohexen-1-one, demonstrating the compound's versatility in chemical transformations (Freer & Yates, 1984).

Biochemical Applications

Yamamoto, Oritani, and Yamashita(1990) utilized derivatives of this compound in the synthesis of chiral γ-ionylideneacetic acids, highlighting its application in biochemical research related to natural product synthesis (Yamamoto, Oritani, & Yamashita, 1990).

Analytical Chemistry

In analytical chemistry, Kanawati et al. (2007) conducted mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid, a compound closely related to this compound. This study contributed to the understanding of ion fragmentation mechanisms in mass spectrometry (Kanawati et al., 2007).

Advanced Material Science

The exploration of this compound and its analogs extends to advanced material science. Marselli et al. (2003) investigated the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes, employing 5,5-dimethyl-1-pyrroline-N-oxide for the detection of these radicals (Marselli et al., 2003).

Eigenschaften

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

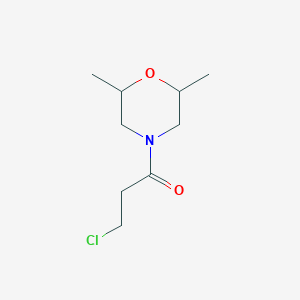

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of the synthesized 5,5-dimethyl-4-oxohexanoic acid derivatives discussed in the research papers?

A1: The research primarily focuses on synthesizing and evaluating novel derivatives of this compound for their potential analgesic (pain-relieving) and antimicrobial properties. [, ] Both studies highlight the synthesis of various N-hetarylamides and substituted esters of 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. While the exact mechanisms of action are not fully elucidated within these papers, the observed biological activities suggest potential applications in developing new drug candidates for pain management and combating microbial infections.

Q2: How does the structure of the this compound derivatives influence their biological activity?

A2: Although specific Structure-Activity Relationship (SAR) data is not extensively discussed in the provided papers, it's clear that modifications to the this compound scaffold impact biological activity. [, ] For instance, introducing different N-hetaryl groups in the amide derivatives or varying substituents on the aromatic rings in the ester derivatives leads to differences in their analgesic and antimicrobial potencies. This suggests that further SAR studies could be valuable in optimizing these compounds for specific therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.